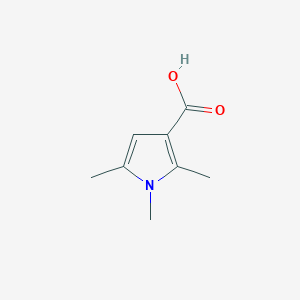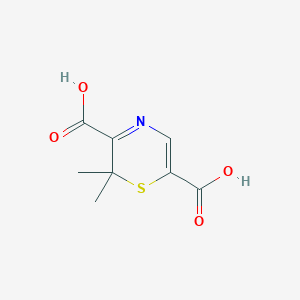
2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate, also known as DMTD, is a heterocyclic compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential biological activity. In
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate is not fully understood, but it is believed to act as a pro-oxidant, generating reactive oxygen species (ROS) in cells. These ROS can then induce oxidative stress, leading to cell death. 2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate has also been shown to inhibit the activity of certain enzymes involved in DNA synthesis and repair, which may contribute to its antitumor activity.
Biochemische Und Physiologische Effekte
2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate has been shown to induce oxidative stress in cells, leading to cell death. It has also been shown to inhibit the activity of certain enzymes involved in DNA synthesis and repair, which may contribute to its antitumor activity. In addition, 2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate has been shown to protect against radiation-induced damage in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate in lab experiments is its potential as a pro-oxidant and antitumor agent. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to study in certain contexts.
Zukünftige Richtungen
There are several potential future directions for research on 2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate. One area of interest is its potential as a radioprotective agent, as studies have shown that it can protect against radiation-induced damage in cells. Another area of interest is its potential as an antitumor agent, as studies have shown that it can inhibit the growth of cancer cells in vitro. Additionally, further research is needed to fully understand the mechanism of action of 2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate and its potential applications in scientific research.
Synthesemethoden
2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate can be synthesized using a variety of methods, including the reaction of 2,3-diaminobutyric acid with thionyl chloride, followed by the addition of 2,2-dimethylmalonic acid and subsequent cyclization. Another method involves the reaction of 2,3-diaminobutyric acid with 2,2-dimethylmalonic acid in the presence of a dehydrating agent, such as phosphorus pentoxide.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate has been studied for its potential biological activity, including its ability to act as a pro-oxidant and induce oxidative stress in cells. It has also been investigated for its potential as an antitumor agent, with studies showing that it can inhibit the growth of cancer cells in vitro. Additionally, 2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate has been studied for its potential as a radioprotective agent, with studies showing that it can protect against radiation-induced damage in cells.
Eigenschaften
CAS-Nummer |
112595-66-1 |
|---|---|
Produktname |
2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate |
Molekularformel |
C8H9NO4S |
Molekulargewicht |
215.23 g/mol |
IUPAC-Name |
6,6-dimethyl-1,4-thiazine-2,5-dicarboxylic acid |
InChI |
InChI=1S/C8H9NO4S/c1-8(2)5(7(12)13)9-3-4(14-8)6(10)11/h3H,1-2H3,(H,10,11)(H,12,13) |
InChI-Schlüssel |
JTNYBEXNIHETSP-UHFFFAOYSA-N |
SMILES |
CC1(C(=NC=C(S1)C(=O)O)C(=O)O)C |
Kanonische SMILES |
CC1(C(=NC=C(S1)C(=O)O)C(=O)O)C |
Andere CAS-Nummern |
112595-66-1 |
Synonyme |
2,3-dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate DHDM-thiazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



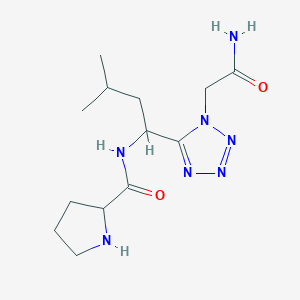
![(6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B44443.png)
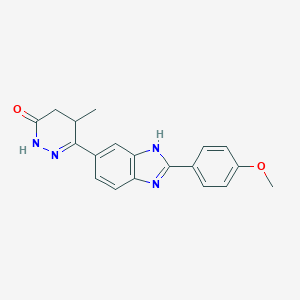


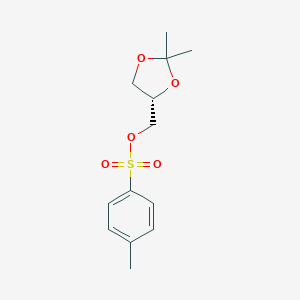

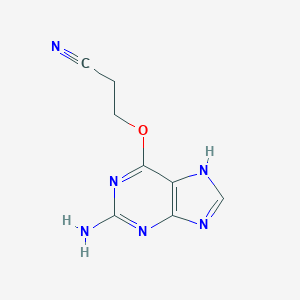



![38,38-Dihydroxy-4,5,13,14,22,23,31,32-octaoctoxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaene](/img/structure/B44469.png)
